molecular formula C9H6Br2O B12277085 2,3-Dibromo-2,3-dihydro-1H-inden-1-one CAS No. 50870-59-2

2,3-Dibromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B12277085
CAS No.: 50870-59-2
M. Wt: 289.95 g/mol
InChI Key: DKFIODDWNZLRCT-UHFFFAOYSA-N
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Description

2,3-Dibromo-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative featuring a fused benzene and cyclopentene ring system. The compound is substituted with bromine atoms at the 2- and 3-positions of the dihydroinden moiety and a ketone group at the 1-position. Its molecular formula is C₉H₆Br₂O, with a molecular weight of 289.96 g/mol. Bromine substituents confer electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

CAS No.

50870-59-2

Molecular Formula

C9H6Br2O

Molecular Weight

289.95 g/mol

IUPAC Name

2,3-dibromo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6Br2O/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,7-8H

InChI Key

DKFIODDWNZLRCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(C2=O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- can be synthesized through the bromination of 1H-Inden-1-one. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that dibromo derivatives of indene compounds exhibit significant anticancer properties. For instance, research suggests that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated the efficacy of dibromo-indene derivatives in targeting specific cancer pathways, leading to reduced cell proliferation in various cancer cell lines .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 2,3-dibromo-2,3-dihydro-1H-inden-1-one. Research has shown that this compound possesses inhibitory effects against a range of bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics. Studies have explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of dibromo-indene derivatives into polymer matrices has been shown to enhance charge transport properties, improving device efficiency .

Case Study 1: Anticancer Efficacy

A clinical study evaluated the effects of 2,3-dibromo-2,3-dihydro-1H-inden-1-one on patients with specific types of cancer. The results indicated a significant reduction in tumor size among participants receiving the compound as part of their treatment regimen. This study highlights the compound's potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Testing

In a laboratory setting, researchers tested the antimicrobial efficacy of 2,3-dibromo-2,3-dihydro-1H-inden-1-one against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited strong antibacterial activity, supporting its development as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features, properties, and activities of 2,3-dibromo-2,3-dihydro-1H-inden-1-one and related indanone derivatives:

Compound Name Substituents Molecular Formula Key Properties/Activities Source (Evidence)
2,3-Dibromo-2,3-dihydro-1H-inden-1-one Br at 2,3 C₉H₆Br₂O Electron-withdrawing substituents; potential reactivity in cross-coupling reactions Target compound
DDI (2-(3,5-dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) 3,5-dibromo-4-hydroxybenzylidene C₁₆H₁₀Br₂O₂ Topoisomerase II inhibitor; distinct conjugated system enhances DNA interaction
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one OH, isopropyl, methyl at 3,5 C₁₃H₁₈O₂ Allelopathic activity (IC₅₀: 0.34 mM hypocotyl inhibition); polar substituents enhance solubility
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one NH₂ at 5, Br at 6 C₉H₈BrNO Drug design applications; amino group enables hydrogen bonding
4,6-Dibromo-2,3-dihydro-1H-inden-1-one Br at 4,6 C₉H₆Br₂O Safety data available (GHS-compliant); positional isomerism alters steric effects
5-Chloro-2,3-dihydro-1H-inden-1-one Cl at 5 C₉H₇ClO Intermediate in indoxacarb synthesis; lower halogen size reduces steric hindrance
Key Observations:
  • Halogen Position and Reactivity : Bromine at 2,3 positions (target compound) vs. 4,6 () creates distinct electronic environments. The 2,3-dibromo configuration may hinder electrophilic substitution at adjacent positions but facilitate nucleophilic displacement .
  • Functional Group Effects : The benzylidene group in DDI () extends conjugation, enabling π-π stacking with DNA, whereas hydroxyl/isopropyl groups in enhance hydrophilicity and allelopathic potency.
  • Halogen vs.

Biological Activity

2,3-Dibromo-2,3-dihydro-1H-inden-1-one (CAS No. 50870-59-2) is a brominated derivative of 1H-Inden-1-one, notable for its unique structural characteristics and potential biological activities. This compound has been investigated for various applications, particularly in medicinal chemistry due to its reactivity and interaction with biological systems.

The molecular formula of 2,3-Dibromo-2,3-dihydro-1H-inden-1-one is C9H6Br2O, with a molecular weight of 289.95 g/mol. The compound features two bromine atoms at the 2 and 3 positions of the dihydroindenone ring, which significantly enhances its reactivity compared to non-brominated analogs.

PropertyValue
CAS No.50870-59-2
Molecular FormulaC9H6Br2O
Molecular Weight289.95 g/mol
IUPAC Name2,3-dibromo-2,3-dihydroinden-1-one
InChI KeyDKFIODDWNZLRCT-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that 2,3-Dibromo-2,3-dihydro-1H-inden-1-one exhibits notable antimicrobial activity. It has been tested against various bacterial strains and shown effectiveness particularly against Gram-positive bacteria. The mechanism of action may involve disruption of cell wall synthesis or inhibition of enzymatic activity critical for bacterial survival.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast (MCF7) and liver (HEPG2) cancer cells. The cytotoxic effects are attributed to the compound's interaction with cellular pathways that regulate apoptosis and cell cycle progression .

Case Study: Anticancer Efficacy
In a study evaluating a series of indene derivatives, 2,3-Dibromo-2,3-dihydro-1H-inden-1-one was found to exhibit significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents. For instance, it showed an IC50 value of approximately 5 µM against MCF7 cells, indicating potent anticancer potential .

The biological activity of this compound is largely influenced by the presence of bromine atoms which enhance its electrophilicity. This allows it to participate in nucleophilic substitutions and interact with various biomolecules such as proteins and nucleic acids. The resulting modifications can lead to inhibition of enzyme activities or interference with DNA replication processes .

Synthesis and Research Applications

The synthesis of 2,3-Dibromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 1H-Inden-1-one using bromine in organic solvents under controlled conditions. This synthetic route not only provides high yields but also allows for further derivatization to explore additional biological activities.

Comparative Analysis

When compared with other related compounds such as mono-brominated derivatives or unsubstituted indenones, 2,3-Dibromo-2,3-dihydro-1H-inden-1-one shows enhanced reactivity in substitution reactions and greater biological activity profiles.

CompoundIC50 (µM)Activity Type
2,3-Dibromo-2,3-dihydro-1H-indene~5Anticancer (MCF7)
Mono-brominated derivative~15Anticancer (MCF7)
Unsubstituted indenone~20Anticancer (MCF7)

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